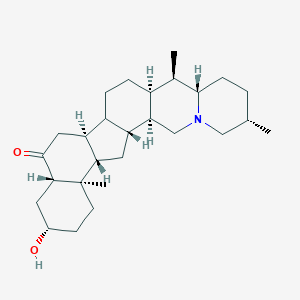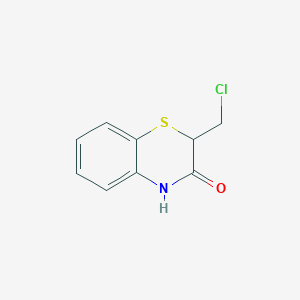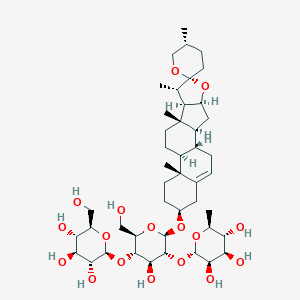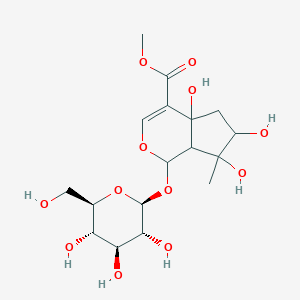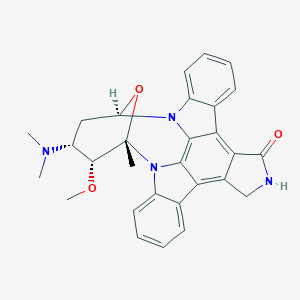
Eupalinilide C
Overview
Description
Eupalinilide C is a naturally occurring sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacy. This compound is known for its structural stability and ability to interact with various biological targets, making it a promising candidate for drug development .
Mechanism of Action
Target of Action
Eupalinilide C is a naturally occurring cyclic peptide isolated from the marine sponge Eupatorium lindleyanum . It has been widely studied for its potential therapeutic applications, due to its ability to interact with various biological targets, such as G-protein coupled receptors, ion channels, and enzymes .
Mode of Action
This compound, like other sesquiterpene lactones, is a Michael addition acceptor . Its electrophilic moiety can react with the nucleophilic residues of the relevant active site, leading to a variety of bioactivities . This interaction with its targets results in changes at the molecular level, which can lead to various downstream effects.
Biochemical Pathways
It is known that sesquiterpene lactones, like this compound, can effectively inhibit tnbc cells in vitro . This suggests that this compound may affect pathways related to cell growth and proliferation, particularly in the context of cancer cells.
Pharmacokinetics
It is known that this compound is soluble in chloroform, ethyl acetate, dimethylsulfoxide and other solvents, but insoluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is largely dependent on the specific biological target it interacts with. For example, when interacting with cancer cells, it has been shown to have cytotoxic effects . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
The action of this compound can be influenced by various environmental factors. could affect its efficacy and stability in different environments. Furthermore, its structural stability makes it a promising candidate for drug development .
Biochemical Analysis
Biochemical Properties
Eupalinilide C has been studied for its potential therapeutic applications due to its ability to interact with various biological targets, such as G-protein coupled receptors, ion channels, and enzymes . Its structural stability makes it a promising candidate for drug development .
Cellular Effects
For instance, Eupalinilide E was assessed for ex-vivo expansion activity on hematopoietic stem cells (HSCs) from human cord blood (CB) CD34+ cells in serum-free, SCF, TPO and FL stimulated 7-day cultures .
Molecular Mechanism
It is known that this compound and other similar sesquiterpene lactones are Michael addition acceptors, whose electrophilic moiety could react with the nucleophilic residues of the relevant active site and produce a variety of bioactivities .
Temporal Effects in Laboratory Settings
It is known that Eupalinilide E ex-vivo enhanced phenotyped (p) HSCs and glycolysis of CD34+ cells isolated 7 days after culture as measured by extracellular acidification rate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eupalinilide C involves multiple steps, including late-stage allylic oxidations and chemoselective reduction and oxidation reactions. One successful synthetic strategy relied on late-stage allylic oxidations at two separate positions of the molecule, significantly increasing the breadth of reactions that could be used . Adaptations of existing chemical transformations, such as a modified Luche reduction and a selective homoallylic alcohol epoxidation, were required to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalable synthesis of similar compounds suggests that industrial production would likely involve optimizing the laboratory synthesis routes for larger-scale operations. This would include ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: Eupalinilide C undergoes various chemical reactions, including:
Oxidation: Late-stage allylic oxidations are crucial in the synthesis of this compound.
Reduction: Chemoselective reduction reactions are employed to achieve the desired stereochemistry.
Substitution: The compound can undergo nucleophilic substitution reactions due to its electrophilic moieties.
Common Reagents and Conditions:
Oxidation: Reagents such as oxidizing agents (e.g., m-chloroperbenzoic acid) are used for allylic oxidations.
Reduction: Modified Luche reduction conditions are employed to achieve selective reduction.
Substitution: Nucleophilic reagents can react with the electrophilic centers of this compound.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in medicinal chemistry research.
Scientific Research Applications
Eupalinilide C has been widely studied for its potential therapeutic applications due to its ability to interact with various biological targets, such as G-protein coupled receptors, ion channels, and enzymes . Its applications include:
Chemistry: this compound serves as a valuable compound for studying sesquiterpene lactone chemistry and developing new synthetic methodologies.
Biology: The compound’s ability to modulate biological pathways makes it a useful tool for studying cellular processes and signaling pathways.
Industry: The compound’s structural stability and bioactivity make it a candidate for developing new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Eupalinilide C is part of a class of sesquiterpene lactones that includes similar compounds such as Eupalinilide E, Eupachinilide B, and Eupachiilide A . These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials. For example:
Eupalinilide E: Known for its selective cytotoxicity against certain cancer cell lines.
Eupachinilide B: Demonstrates potent cytotoxicity and has been studied for its anti-cancer properties.
Eupachiilide A: Exhibits significant bioactivity and has been investigated for its potential in treating triple-negative breast cancer.
This compound stands out due to its unique structural features and broad range of biological targets, making it a versatile compound for scientific research and drug development.
Properties
IUPAC Name |
[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQZWRFKIHTPL-NPUYJLKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



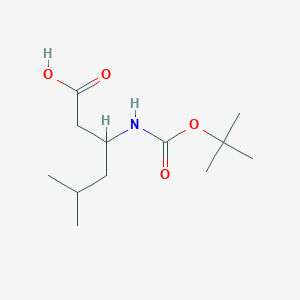
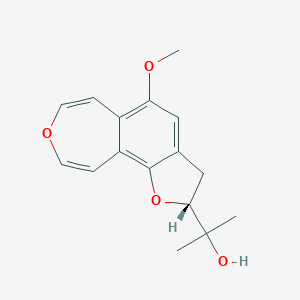
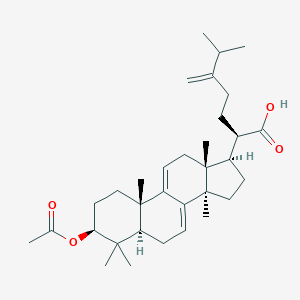
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
